2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone
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Overview
Description
The compound “2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, an indole ring, and a phenyl ring . The presence of these rings would likely confer aromaticity to the molecule, which could influence its chemical properties and reactivity.Scientific Research Applications
- Antiviral and Antibacterial Properties : 1,3,4-oxadiazoles exhibit antiviral and antibacterial activities. Researchers have explored derivatives like our compound for their potential in combating infectious diseases .
- Anti-Inflammatory and Anticancer Effects : These compounds also possess anti-inflammatory and anticancer properties. Investigations into their mechanisms of action and potential therapeutic applications are ongoing .
- Bioisosteric Replacement : The 1,3,4-oxadiazole moiety serves as a bioisostere (bioanalog) of carboxylic acids, amides, and esters. Substituting these functional groups with 1,3,4-oxadiazole scaffolds can lead to novel drug development .
- Organic Light-Emitting Diodes (OLEDs) : Compounds with electron-deficient 1,3,4-oxadiazole scaffolds exhibit strong luminescence and good electronic conductivity. They are used as emission materials in OLEDs and for forming electron-transport layers .
- Thermal and Chemical Stability : The excellent thermal and chemical stability of 1,3,4-oxadiazoles makes them suitable for various material applications .
- Synthetic Chemistry : Researchers have explored the synthesis of 2-aryl-5-butyl-1,3,4-oxadiazoles using refluxing methods. These compounds can be obtained by reacting benzoic acid hydrazides with trimethyl orthovalerate in suitable solvents .
- Electronic Transitions : The long-wave absorption band in the spectra of 2-aryl-5-butyl-1,3,4-oxadiazoles arises from electronic π→π*-transitions in the conjugated 1,3,4-oxadiazole and aryl moieties. Solvent polarity has minimal impact on this absorption band, but electron-donor substituents in the benzene ring affect its position .
- Analytical Techniques : Researchers use elemental analysis, NMR spectroscopy (1H and 13C), electronic absorption, and IR spectroscopy to characterize the composition and structure of these oxadiazoles .
Pharmaceutical Research
Materials Science
Chemical Synthesis
Spectral-Luminescent Properties
Chemical Characterization
Other Potential Applications
Future Directions
properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-13-21-23-24-22(27-21)19-14-17-11-7-8-12-18(17)25(19)15-20(26)16-9-5-4-6-10-16/h4-12,14H,2-3,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAYXDNVGIRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone |
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